2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-N-(6-methyl-2-pyridyl)benzenesulfonamide can be compared with other similar compounds, such as:
2-Fluoro-N-(2-pyridyl)benzenesulfonamide: Lacks the methyl group on the pyridine ring.
2-Fluoro-N-(6-chloro-2-pyridyl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group.
2-Fluoro-N-(6-methyl-3-pyridyl)benzenesulfonamide: The position of the methyl group is different.
Properties
IUPAC Name |
2-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYMOBGMZPONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.